N-[(2,3-dimethoxyphenyl)methyl]-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure features a 2,3-dimethoxyphenylmethyl group attached via an acetamide linker and a sulfanyl bridge to the pyrimidine ring.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-15-8-10-16(11-9-15)18-13-33-23-21(18)27-25(28(2)24(23)30)34-14-20(29)26-12-17-6-5-7-19(31-3)22(17)32-4/h5-11,13H,12,14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHLMFWRHGAHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NCC4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps. The initial step often includes the formation of the thienopyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various amines. The reaction conditions usually involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dimethoxyphenyl)methyl]-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogenated reagents, acids, or bases under varying temperatures and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Applications in Scientific Research
1. Medicinal Chemistry:
- Anticancer Activity: Compounds with thieno[3,2-d]pyrimidine structures have demonstrated potential anticancer properties. Research indicates that similar derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
- Anti-inflammatory Properties: The sulfonamide group in the compound may contribute to anti-inflammatory effects, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
2. Drug Development:
- Lead Compound Identification: The unique structure of N-[(2,3-dimethoxyphenyl)methyl]-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide serves as a lead for the development of new drugs. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and reduce toxicity.
- Formulation Studies: Investigating the compound's solubility and stability can aid in developing effective drug formulations.
3. Biological Studies:
- Mechanism of Action Studies: Understanding how this compound interacts with biological targets can provide insights into its therapeutic potential and guide further modifications to enhance activity.
- In vitro and In vivo Studies: Conducting experiments on cell lines and animal models will help assess the pharmacodynamics and pharmacokinetics of the compound.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with similar thieno[3,2-d]pyrimidine derivatives. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models treated with related compounds. |
| Study 3 | SAR Analysis | Identified key structural features that enhance activity against specific cancer types. |
Mechanism of Action
The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogues include modifications to the aryl groups, sulfanyl linkers, and acetamide substituents. Below is a comparative analysis:
Research Findings and Implications
- CYP3A Inhibition : Metabolites of AMG 487 (a pyridopyrimidine analogue) demonstrate mechanism-based CYP3A inhibition (Ki = 0.75 μM), suggesting similar compounds with bulky substituents may require dose adjustments .
- Crystallographic Data: Analogues like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide form stable hydrogen-bonded networks in crystal lattices, influencing solubility .
- Antimicrobial Activity: Thieno[3,2-d]pyrimidinones with sulfanyl acetamide moieties show moderate antibacterial activity (MIC = 8–32 µg/mL) against Gram-positive strains .
Biological Activity
N-[(2,3-dimethoxyphenyl)methyl]-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound belongs to the thienopyrimidine class, which has been widely studied for various biological activities including anticancer and antimicrobial properties.
Chemical Structure
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H25N3O4S |
| Molecular Weight | 481.59 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. In a preliminary study focusing on novel thieno[3,2-d]pyrimidine derivatives, compounds similar to this compound exhibited significant inhibitory effects against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| SU-DHL-6 | 0.55 |
| WSU-DLCL-2 | 0.95 |
| K562 | 1.68 |
These results indicate that modifications to the thienopyrimidine core can enhance antitumor activity and selectivity .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as kinases involved in cancer progression. For example, studies on related compounds have shown that they can inhibit ATR kinase and PIKK family members, which are crucial in DNA repair and cell cycle regulation .
Antimicrobial Activity
Thienopyrimidines have also been explored for their antimicrobial properties. The presence of specific functional groups in the structure is essential for enhancing antimicrobial activity. For instance, derivatives with amido or imino side chains at position 3 of the thienopyrimidine ring have demonstrated promising results against various pathogens .
Case Studies
- In Silico Studies : A study conducted on thieno[3,2-d]pyrimidine derivatives indicated strong binding affinities to ATR kinase targets through computational modeling. This suggests that rational drug design could lead to effective therapeutic agents targeting specific cancer pathways .
- In Vitro Evaluations : Experimental evaluations of related compounds showed significant cytotoxicity against cancer cell lines with low toxicity towards normal cells. This selectivity is crucial for developing new anticancer therapies .
Q & A
Q. What are the key steps in synthesizing this thieno[3,2-d]pyrimidin-4-one derivative, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves constructing the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiourea intermediates, followed by sulfanylacetamide substitution. Key steps include:
- Core formation : Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea/thiourea under reflux (toluene, 110°C, 8–12 hrs) .
- Sulfanylation : Reaction with 2-mercaptoacetamide derivatives in DMF with triethylamine (room temperature, 4–6 hrs) .
- Optimization : Use TLC/HPLC to monitor intermediates; adjust solvent polarity (e.g., DMF → acetone) to improve yields. For reproducibility, maintain inert atmospheres (N₂/Ar) during sensitive steps .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Prioritize:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for thienopyrimidinyl and dimethoxyphenyl groups), sulfanyl-CH₂ (δ 3.8–4.2 ppm), and acetamide NH (δ 10.0–12.0 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. Example: Expected m/z ~520–550 for C₂₄H₂₅N₃O₄S₂ .
- IR : Validate carbonyl (C=O, ~1680–1720 cm⁻¹) and sulfanyl (C–S, ~650 cm⁻¹) groups .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for resolving conformation. Use:
- SHELX suite : For structure solution (SHELXS) and refinement (SHELXL). Key parameters: R₁ < 0.05, wR₂ < 0.15, and Fo/Fc convergence .
- Data interpretation : Analyze dihedral angles between thienopyrimidinyl and dimethoxyphenyl groups (expected: 30–60°). Intramolecular H-bonds (e.g., N–H⋯O) stabilize folded conformations .
- Validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous thienopyrimidines .
Q. How should researchers address contradictions in biological activity data between in vitro and in vivo assays?
- Methodological Answer :
- Dose optimization : Perform pharmacokinetic profiling (e.g., plasma stability, metabolic half-life) to adjust dosing regimens .
- Target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity to targets (e.g., kinases) .
- Data normalization : Account for solubility differences (e.g., DMSO vs. saline) using dynamic light scattering (DLS) to assess aggregation .
Q. What computational strategies predict this compound’s binding modes with kinase targets like CDK2 or Akt?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro. Prepare protein structures (PDB: 1H1S for CDK2) with optimized protonation states .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>50%) .
- Free energy calculations : Apply MM-GBSA to rank binding poses. Correlate ΔG values with IC₅₀ data from kinase inhibition assays .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental LogP values?
- Methodological Answer :
- Experimental validation : Use shake-flask method (octanol/water) with HPLC quantification .
- Theoretical adjustment : Apply correction factors in software like MarvinSuite for polar groups (e.g., sulfanyl, acetamide) .
- Example : If computed LogP = 3.5 (ChemAxon) vs. experimental 2.8, check for ionization (pKa ~8–10 for sulfanyl groups) affecting partitioning .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
